Differential CaSR Binding Site: A Unique Mechanism vs. Conventional Calcimimetics
Unlike cinacalcet and etelcalcetide, Upacicalcet functions as a pure positive allosteric modulator (PAM) that binds to the amino acid binding site of the calcium-sensing receptor (CaSR), rather than acting as an agonist [1]. This was demonstrated through in silico docking simulations and competitive binding assays where Upacicalcet was shown to compete with L-tryptophan, a known amino acid site binder [1]. This distinct binding site may explain its efficacy in patients who are not sensitive to conventional drugs and its potentially superior safety profile [1].
| Evidence Dimension | Binding Site on CaSR |
|---|---|
| Target Compound Data | Amino acid binding site |
| Comparator Or Baseline | Cinacalcet: Orthosteric/transmembrane domain; Etelcalcetide: Extracellular domain (non-amino acid site) |
| Quantified Difference | Qualitative difference in binding site location. |
| Conditions | In silico modeling, competitive binding assays vs. L-tryptophan in HEK-293T cells. |
Why This Matters
A unique binding site suggests a different mechanism of action, which can be critical for researchers studying CaSR pharmacology or exploring treatments for SHPT patients resistant to other calcimimetics.
- [1] Sato, H., et al. (2022). Upacicalcet Is a Novel Secondary Hyperparathyroidism Drug that Targets the Amino Acid Binding Site of Calcium-Sensing Receptor. Molecular Pharmacology, 102(4), 183-195. View Source
